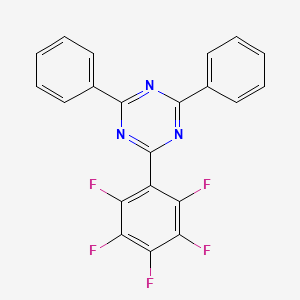
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a chemical compound with a unique structure that combines an indazole core with an iodo substituent and a tetrahydropyranyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves the iodination of a suitable indazole precursor followed by the introduction of the tetrahydropyranyl group. The iodination can be achieved using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions. The tetrahydropyranyl group can be introduced through a reaction with dihydropyran in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for Suzuki or Sonogashira couplings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce biaryl or alkyne-linked derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Its indazole core is a common motif in many bioactive molecules, and the presence of the iodo and tetrahydropyranyl groups can enhance its biological activity and pharmacokinetic properties .
Industry
In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics .
Wirkmechanismus
The mechanism of action of 7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The iodo group can enhance binding affinity through halogen bonding, while the tetrahydropyranyl group can improve solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indazole: The parent compound without the iodo and tetrahydropyranyl groups.
7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole: A similar compound with a bromo substituent instead of an iodo group.
7-Iodo-1H-indazole: A compound with only the iodo substituent and no tetrahydropyranyl group.
Uniqueness
7-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is unique due to the combination of the iodo and tetrahydropyranyl groups, which can enhance its reactivity and biological activity compared to similar compounds
Eigenschaften
Molekularformel |
C12H13IN2O |
|---|---|
Molekulargewicht |
328.15 g/mol |
IUPAC-Name |
7-iodo-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H13IN2O/c13-10-5-3-4-9-8-14-15(12(9)10)11-6-1-2-7-16-11/h3-5,8,11H,1-2,6-7H2 |
InChI-Schlüssel |
GQUJUFZIVWCZQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)N2C3=C(C=CC=C3I)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Acetamide,N-cyclohexyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12832294.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydrothieno[2,3-g][1,4]benzodioxine-7-carboxamide](/img/structure/B12832303.png)
![(1R,5R,6R)-2-amino-4-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B12832307.png)




![1-(5-Methoxyimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12832340.png)
![1-(Imidazo[1,2-a]pyrimidin-6-yl)ethan-1-one](/img/structure/B12832344.png)

